molecular formula C6H4Cl2NO3P B8764056 (3-Nitrophenyl)phosphonic dichloride CAS No. 34909-17-6

(3-Nitrophenyl)phosphonic dichloride

Cat. No.: B8764056
CAS No.: 34909-17-6
M. Wt: 239.98 g/mol
InChI Key: WEHZTGCGYLFESQ-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)phosphonic dichloride is an organophosphorus compound characterized by a phosphonic dichloride group (-POCl₂) attached to a nitro-substituted phenyl ring. Phosphonic dichlorides are pivotal intermediates in organic synthesis, particularly for producing flame retardants, polymers, and agrochemicals . The nitro group at the meta position introduces steric hindrance and electron-withdrawing effects, which influence reactivity and applications compared to non-substituted or alkyl-substituted derivatives.

Properties

CAS No.

34909-17-6

Molecular Formula

C6H4Cl2NO3P

Molecular Weight

239.98 g/mol

IUPAC Name

1-dichlorophosphoryl-3-nitrobenzene

InChI

InChI=1S/C6H4Cl2NO3P/c7-13(8,12)6-3-1-2-5(4-6)9(10)11/h1-4H

InChI Key

WEHZTGCGYLFESQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphonic Dichlorides

Structural and Physicochemical Properties

A comparative analysis of key physicochemical parameters is provided below:

Compound Molecular Formula Molecular Weight CAS RN Key Structural Features
(3-Nitrophenyl)phosphonic dichloride* C₆H₄Cl₂NO₃P 236.98 (hypothetical) N/A Nitro group at meta position; aromatic ring
Methylphosphonic dichloride CH₃Cl₂OP 146.93 676-97-1 Methyl group; linear alkyl chain
Phenylphosphonic dichloride C₆H₅Cl₂OP 194.983 824-72-6 Unsubstituted phenyl ring
Ethylphosphonic dichloride C₂H₅Cl₂OP 146.93 1066-50-8 Ethyl group; larger alkyl chain

*Hypothetical values based on structural analogs.

Key Observations :

  • Electron Effects : The nitro group in this compound withdraws electron density, reducing nucleophilic substitution reactivity compared to alkyl-substituted derivatives like methyl- or ethylphosphonic dichlorides .
Methylphosphonic Dichloride
  • Applications : Widely used as a chlorinating agent and precursor for fire retardants (e.g., Phosdiol-A in aircraft materials) .
  • Reactivity: High reactivity in esterification and polymerization due to minimal steric hindrance. For example, it forms polyphosphonates with bisphenol A under controlled conditions .
Phenylphosphonic Dichloride
  • Applications : Intermediate in synthesizing phosphoramidates and diazaphospholidines, which exhibit biological activity .
  • Reactivity : Reacts with amines (e.g., cyclohexylamine) to form phosphoramidates, enabling heterocyclic compound synthesis .
This compound
  • Inferred Applications : Likely used in specialty polymer synthesis (e.g., nitrated polyimides) and as a precursor for nitro-functionalized ligands.
  • Reactivity: Nitro groups may direct electrophilic substitution reactions, but steric effects could limit efficiency compared to phenyl derivatives.

Industrial and Research Significance

  • Methylphosphonic Dichloride : Critical in flame-retardant production due to its high reactivity and low molecular weight .
  • Phenylphosphonic Dichloride : Valued in medicinal chemistry for generating bioactive phosphoramidates .
  • This compound: Potential niche applications in high-performance polymers or explosives, leveraging nitro group stability and electronic effects.

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